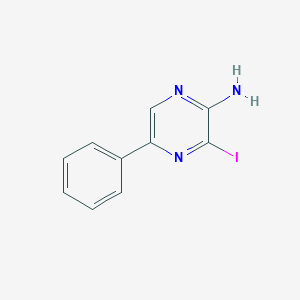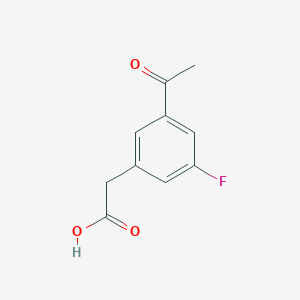
2-(3-Acetyl-5-fluorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Acetyl-5-fluorophenyl)acetic acid is an organic compound with the molecular formula C10H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 3-position and a fluorine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluorophenylacetic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with an acetyl-substituted aryl halide in the presence of a palladium catalyst and a base. This method allows for the formation of the desired product with high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Acetyl-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3-Carboxy-5-fluorophenyl)acetic acid.
Reduction: 2-(3-Hydroxy-5-fluorophenyl)acetic acid.
Substitution: Products depend on the nucleophile used, such as 2-(3-Acetyl-5-aminophenyl)acetic acid or 2-(3-Acetyl-5-thiolphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(3-Acetyl-5-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of new chemical reactivity and synthesis pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving phenylacetic acid derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Acetyl-5-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the acetyl group can influence its metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorophenylacetic acid: Lacks the acetyl group, making it less reactive in certain chemical transformations.
2-(3-Acetylphenyl)acetic acid: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in biological applications.
2-(3-Acetyl-4-fluorophenyl)acetic acid: The fluorine atom is positioned differently, which can affect its chemical reactivity and biological activity.
Uniqueness
2-(3-Acetyl-5-fluorophenyl)acetic acid is unique due to the specific positioning of the acetyl and fluorine substituents on the phenyl ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C10H9FO3 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
2-(3-acetyl-5-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H9FO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14) |
InChI-Schlüssel |
PTPYBDRQOXUAEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)

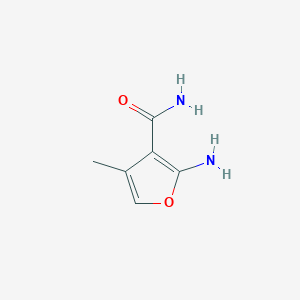
![[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron](/img/structure/B13658327.png)


![3-Chlorofuro[3,2-c]pyridin-4-amine](/img/structure/B13658337.png)

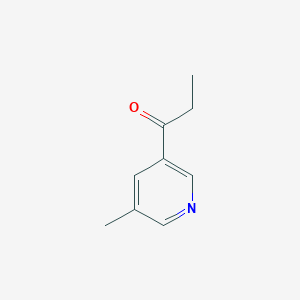


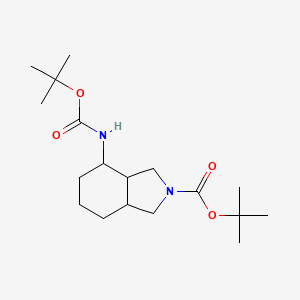
![2-Chloro-6-methoxy-4-methylbenzo[d]thiazole](/img/structure/B13658376.png)
